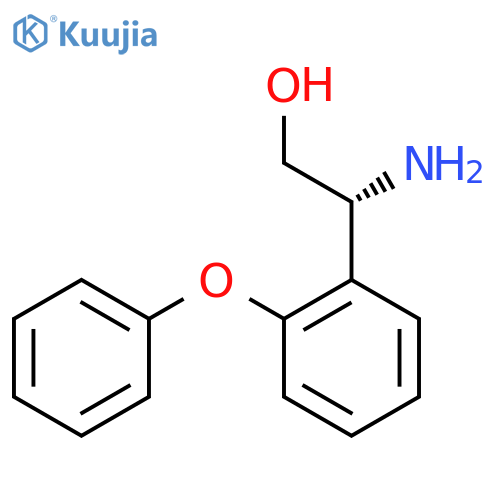

Cas no 1213645-12-5 ((2R)-2-amino-2-(2-phenoxyphenyl)ethan-1-ol)

1213645-12-5 structure

商品名:(2R)-2-amino-2-(2-phenoxyphenyl)ethan-1-ol

(2R)-2-amino-2-(2-phenoxyphenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (2R)-2-amino-2-(2-phenoxyphenyl)ethan-1-ol

- AKOS015929506

- 1213645-12-5

- EN300-1869748

-

- インチ: 1S/C14H15NO2/c15-13(10-16)12-8-4-5-9-14(12)17-11-6-2-1-3-7-11/h1-9,13,16H,10,15H2/t13-/m0/s1

- InChIKey: GMWXKRFUQMLGJC-ZDUSSCGKSA-N

- ほほえんだ: O(C1C=CC=CC=1)C1C=CC=CC=1[C@H](CO)N

計算された属性

- せいみつぶんしりょう: 229.110278721g/mol

- どういたいしつりょう: 229.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 216

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

(2R)-2-amino-2-(2-phenoxyphenyl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1869748-0.05g |

(2R)-2-amino-2-(2-phenoxyphenyl)ethan-1-ol |

1213645-12-5 | 0.05g |

$1308.0 | 2023-09-18 | ||

| Enamine | EN300-1869748-10.0g |

(2R)-2-amino-2-(2-phenoxyphenyl)ethan-1-ol |

1213645-12-5 | 10g |

$6697.0 | 2023-06-01 | ||

| Enamine | EN300-1869748-10g |

(2R)-2-amino-2-(2-phenoxyphenyl)ethan-1-ol |

1213645-12-5 | 10g |

$6697.0 | 2023-09-18 | ||

| Enamine | EN300-1869748-0.1g |

(2R)-2-amino-2-(2-phenoxyphenyl)ethan-1-ol |

1213645-12-5 | 0.1g |

$1371.0 | 2023-09-18 | ||

| Enamine | EN300-1869748-2.5g |

(2R)-2-amino-2-(2-phenoxyphenyl)ethan-1-ol |

1213645-12-5 | 2.5g |

$3051.0 | 2023-09-18 | ||

| Enamine | EN300-1869748-0.25g |

(2R)-2-amino-2-(2-phenoxyphenyl)ethan-1-ol |

1213645-12-5 | 0.25g |

$1432.0 | 2023-09-18 | ||

| Enamine | EN300-1869748-0.5g |

(2R)-2-amino-2-(2-phenoxyphenyl)ethan-1-ol |

1213645-12-5 | 0.5g |

$1495.0 | 2023-09-18 | ||

| Enamine | EN300-1869748-1.0g |

(2R)-2-amino-2-(2-phenoxyphenyl)ethan-1-ol |

1213645-12-5 | 1g |

$1557.0 | 2023-06-01 | ||

| Enamine | EN300-1869748-5.0g |

(2R)-2-amino-2-(2-phenoxyphenyl)ethan-1-ol |

1213645-12-5 | 5g |

$4517.0 | 2023-06-01 | ||

| Enamine | EN300-1869748-1g |

(2R)-2-amino-2-(2-phenoxyphenyl)ethan-1-ol |

1213645-12-5 | 1g |

$1557.0 | 2023-09-18 |

(2R)-2-amino-2-(2-phenoxyphenyl)ethan-1-ol 関連文献

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

1213645-12-5 ((2R)-2-amino-2-(2-phenoxyphenyl)ethan-1-ol) 関連製品

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 506-17-2(cis-Vaccenic acid)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量